3,4-Bis(methoxymethoxy)benzaldehyde
Overview
Description
3,4-Bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O5. It is a derivative of benzaldehyde, featuring two methoxymethoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
3,4-Bis(methoxymethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy groups.
Formylation: The protected compound is then subjected to formylation using a reagent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-Bis(methoxymethoxy)benzoic acid.
Reduction: 3,4-Bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,4-Bis(methoxymethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The methoxymethoxy groups can enhance the compound’s ability to interact with biological targets by increasing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the methoxymethoxy groups, making it less soluble and less stable in certain reactions.
3,4-Methylenedioxybenzaldehyde: Contains a methylenedioxy group instead of methoxymethoxy groups, leading to different reactivity and applications.
Uniqueness
3,4-Bis(methoxymethoxy)benzaldehyde is unique due to the presence of methoxymethoxy groups, which provide enhanced solubility and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3,4-bis(methoxymethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSFSLVJDNOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471750 | |
Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-06-6 | |
Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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